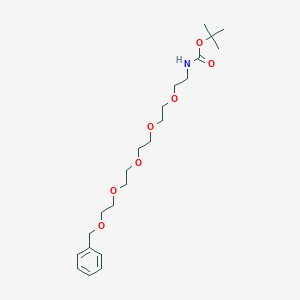
Benzyl-PEG5-NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-PEG5-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and drug discovery due to its ability to facilitate the degradation of specific proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-NHBoc typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Substitution Reaction: Starting with 2-(2-(trityl)-ethoxy)-1-alcohol and 2-(2-(benzyloxy)-ethoxy)-ethyl-4-p-toluenesulfonic acid ester, a substitution reaction is carried out to generate the first intermediate product.
Catalytic Hydrogenation: The first intermediate product undergoes catalytic hydrogenation with hydrogen to remove the trityl protecting group.
Nucleophilic Substitution: The resulting product is then subjected to nucleophilic substitution with Boc anhydride to form the second intermediate product.
Further Substitution: The second intermediate product undergoes another nucleophilic substitution with p-toluenesulfonyl chloride to generate the third intermediate product.
Azide Formation and Reduction: The third intermediate product reacts with sodium azide to form the fourth intermediate product, which is then reduced with hydrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
化学反应分析
Types of Reactions
Benzyl-PEG5-NHBoc can undergo various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis process.
Hydrogenation: Used to remove protecting groups.
Nucleophilic Substitution: Involved in multiple steps of the synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: Boc anhydride, p-toluenesulfonyl chloride, and sodium azide.
Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a linker in the synthesis of PROTAC molecules.
科学研究应用
Benzyl-PEG5-NHBoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Enables the selective degradation of target proteins, aiding in the study of protein function and cellular processes.
Industry: Used in the production of specialized chemical compounds and materials
作用机制
Benzyl-PEG5-NHBoc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Similar Compounds
Benzyl-PEG4-NHBoc: A similar PEG-based linker with a shorter chain length.
Benzyl-PEG6-NHBoc: A similar PEG-based linker with a longer chain length.
NH2-PEG5-NHBoc: Another PEG-based linker with an amino group instead of a benzyl group.
Uniqueness
Benzyl-PEG5-NHBoc is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTAC molecules. Its structure allows for efficient protein degradation, making it a valuable tool in chemical biology and drug discovery .
属性
分子式 |
C22H37NO7 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |
InChI 键 |
OQPCQSZCXAZRET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



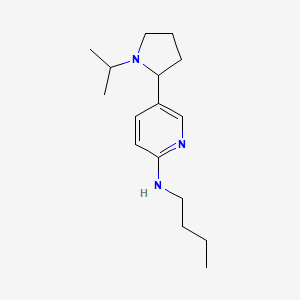
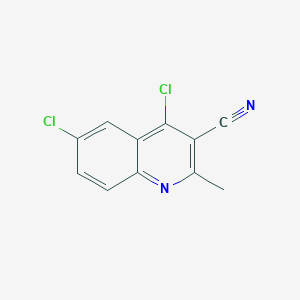

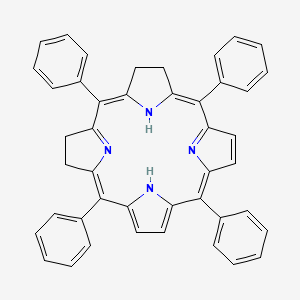
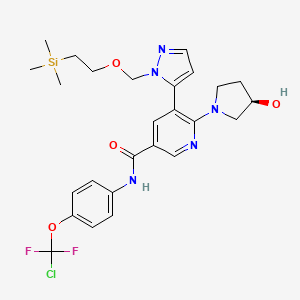






![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

